molecular formula C27H27Cl2FN8 B1589321 Cot inhibitor-1 CAS No. 915365-57-0

Cot inhibitor-1

Cat. No.: B1589321
CAS No.: 915365-57-0
M. Wt: 553.5 g/mol
InChI Key: ZWFKJFUFYPOTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Cot inhibitor-1 is a selective inhibitor of the Cot protein kinase, also known as Tpl2 or MAP3K8 . The primary target of this compound is the Tpl2 kinase, which plays a crucial role in various cellular signaling pathways, particularly those involved in inflammation and immune responses .

Mode of Action

This compound interacts with its target, the Tpl2 kinase, by inhibiting its activity . This inhibition results in a decrease in the production of TNF-alpha in human whole blood . The IC50 value for this inhibition is 5.7 nM, indicating a potent interaction between this compound and its target .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . Tpl2 kinase, the target of this compound, is a part of this pathway. By inhibiting Tpl2 kinase, this compound impacts the MAPK/ERK pathway, which is involved in cellular processes such as inflammation and immune responses .

Pharmacokinetics

It is known that this compound is soluble in dmso . The solubility of a compound can impact its bioavailability, as it affects how well the compound can be absorbed and distributed within the body.

Result of Action

The primary molecular effect of this compound’s action is the inhibition of TNF-alpha production in human whole blood . This can lead to a decrease in inflammation and immune responses, as TNF-alpha is a cytokine involved in systemic inflammation. On a cellular level, this could potentially have therapeutic effects on conditions such as rheumatoid arthritis, inflammatory bowel disease, and some types of cancer .

Action Environment

It is known that this compound is stable under room temperature conditions in the continental us

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cot inhibitor-1 involves multiple steps, starting with the preparation of the core quinoline structure. The reaction conditions typically include the use of various reagents such as chlorinating agents, fluorinating agents, and amines. The final product is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Cot inhibitor-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Cot inhibitor-1 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study kinase inhibition and signal transduction pathways.

    Biology: Helps in understanding the role of Cot protein kinase in cellular processes.

    Medicine: Potential therapeutic applications in treating inflammatory diseases and certain cancers.

    Industry: Used in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cot inhibitor-1 is unique due to its high selectivity and potency in inhibiting Cot protein kinase. Its ability to significantly reduce tumor necrosis factor-alpha production at low concentrations sets it apart from other similar compounds .

Properties

IUPAC Name

6-[[1-[2-(azepan-1-yl)ethyl]triazol-4-yl]methylamino]-8-chloro-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27Cl2FN8/c28-23-12-19(5-6-25(23)30)34-26-18(14-31)15-33-27-22(26)11-20(13-24(27)29)32-16-21-17-38(36-35-21)10-9-37-7-3-1-2-4-8-37/h5-6,11-13,15,17,32H,1-4,7-10,16H2,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFKJFUFYPOTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCN2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27Cl2FN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468951
Record name Cot inhibitor-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915365-57-0
Record name Cot inhibitor-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cot inhibitor-1
Reactant of Route 2
Reactant of Route 2
Cot inhibitor-1
Reactant of Route 3
Reactant of Route 3
Cot inhibitor-1
Reactant of Route 4
Cot inhibitor-1
Reactant of Route 5
Cot inhibitor-1
Reactant of Route 6
Reactant of Route 6
Cot inhibitor-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.